molecular formula C11H13NO2S B2679026 (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone CAS No. 1396860-56-2

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone

Cat. No. B2679026
CAS RN: 1396860-56-2
M. Wt: 223.29
InChI Key: VSOGXJKCPHASMZ-UHFFFAOYSA-N
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Description

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone, also known as tropone-thiophene ketone, is a chemical compound with a bicyclic structure. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.2.1]octan-8-yl(thiophen-3-yl)methanone.

Mechanism of Action

The mechanism of action of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, as mentioned previously. It has also been studied for its potential use as an analgesic and anticonvulsant.

Advantages and Limitations for Lab Experiments

One advantage of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone is its potential as a lead compound for drug discovery and development. Its bicyclic structure and activity against multiple targets make it an attractive starting point for the development of new drugs. However, one limitation is its relatively low potency compared to other compounds with similar activity.

Future Directions

There are several future directions for the study of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone. One direction is the development of more potent analogs of the compound for use in drug discovery and development. Another direction is the study of its potential as an analgesic and anticonvulsant. Additionally, the mechanism of action of the compound could be further elucidated to better understand its activity against various targets.

Synthesis Methods

The synthesis of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone involves the reaction of tropone with thiophene-2-carboxylic acid in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction to form the bicyclic structure of the compound. The stereochemistry of the compound is determined by the chirality of the starting material, tropone.

Scientific Research Applications

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone has been studied for its potential applications in drug discovery and development. It has been shown to have activity against a variety of targets, including enzymes and receptors. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has potential therapeutic applications in the treatment of Alzheimer's disease.

properties

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c13-11(8-3-4-15-7-8)12-9-1-2-10(12)6-14-5-9/h3-4,7,9-10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOGXJKCPHASMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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